
1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal and agricultural research.
Scientific Research Applications
Anticancer Potential
A novel class of 3-aryl-5-aryl-1,2,4-oxadiazoles, including derivatives similar in structure to the compound of interest, has been identified as potential anticancer agents. These compounds have shown promise in inducing apoptosis, particularly in breast and colorectal cancer cell lines. The apoptosis induction mechanism involves the arrest of cells in the G(1) phase, followed by the induction of apoptosis. Structure-activity relationship (SAR) studies indicate the importance of the substitution pattern for anticancer activity, with specific modifications enhancing the activity in vivo against tumor models. The molecular target for these compounds has been identified as TIP47, an IGF II receptor binding protein, underscoring their potential as targeted anticancer therapies (Zhang et al., 2005).
Antimicrobial Activity
The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored for their antimicrobial, antifungal, anti-inflammatory, and anticancer activities. These compounds, featuring a tetrahydropyridine (THP) moiety in conjunction with 1,3,4-oxadiazole derivatives, have been investigated for their pharmacological activities. The nature of the substituents on the THP ring system significantly influences the biological activity, with some derivatives displaying moderate cytotoxicity against breast cancer cell lines. This research highlights the versatility of oxadiazole derivatives in developing pharmacologically active agents (Redda & Gangapuram, 2007).
properties
IUPAC Name |
4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-4-2-5-13(8-12)18-19-17(20-23-18)14-9-16(22)21(10-14)11-15-6-3-7-24-15/h2-8,14H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFODAGJQYLLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3CC(=O)N(C3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-ylmethyl)-4-(5-(m-tolyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

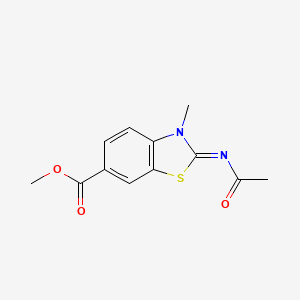
![N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2606874.png)
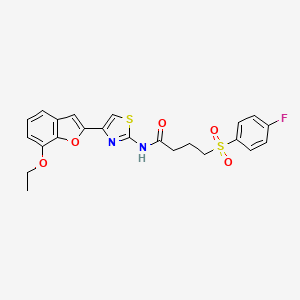
![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one](/img/structure/B2606876.png)
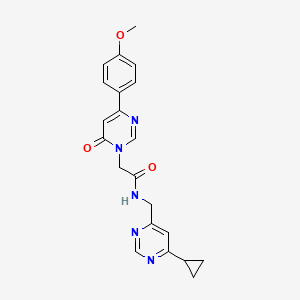
![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2606879.png)
![[4-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B2606882.png)
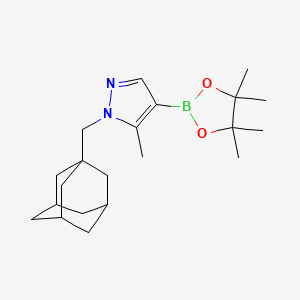
![4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2606884.png)
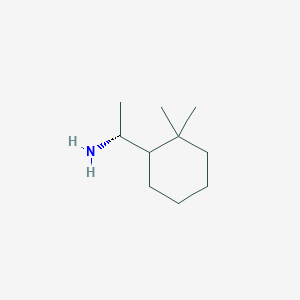

![N-(2-chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2606893.png)

